molecular formula C14H20BrFN2 B2531330 1-(4-Bromo-3-fluorobenzyl)-4-isopropylpiperazine CAS No. 2007909-70-6

1-(4-Bromo-3-fluorobenzyl)-4-isopropylpiperazine

Cat. No.: B2531330
CAS No.: 2007909-70-6
M. Wt: 315.23
InChI Key: XHRJOYXEPWWLCK-UHFFFAOYSA-N
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Description

Positional Isomerism

The substitution pattern on the benzyl group defines positional isomers:

  • 4-bromo-3-fluoro (target compound) vs. 3-bromo-4-fluoro (isomer).
  • Differentiation relies on nuclear magnetic resonance (NMR) spectroscopy, where $$^{1}$$H and $$^{13}$$C chemical shifts reflect the electronic environment of substituents.

Stereochemical Analysis

The compound exhibits no chiral centers :

  • The piperazine ring’s symmetry (chair conformation) negates stereoisomerism at the N1 and N4 positions.
  • The isopropyl group’s branching (–CH(CH$$3$$)$$2$$) does not introduce chirality due to free rotation around the C–N bond.
  • The benzyl group’s planar aromatic ring further precludes stereochemical complexity.

Conformational studies using density functional theory (DFT) suggest that the gauche conformation of the isopropyl group minimizes steric hindrance with the piperazine ring.

Properties

IUPAC Name

1-[(4-bromo-3-fluorophenyl)methyl]-4-propan-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrFN2/c1-11(2)18-7-5-17(6-8-18)10-12-3-4-13(15)14(16)9-12/h3-4,9,11H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRJOYXEPWWLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CC2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-fluorobenzyl)-4-isopropylpiperazine typically involves the reaction of 4-bromo-3-fluorobenzyl bromide with 4-isopropylpiperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-fluorobenzyl)-4-isopropylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or palladium on carbon under hydrogen atmosphere.

Major Products:

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : This compound is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activities.

Biology

  • Ligand in Receptor Studies : It has been investigated for its potential as a ligand in receptor binding studies, particularly in understanding the interactions between small molecules and biological receptors.

Medicine

  • Therapeutic Effects : Research indicates potential therapeutic effects in treating neurological disorders. The compound's ability to modulate receptor activity makes it a candidate for further investigation in cognitive function improvement and treatment of psychiatric disorders .

Data Table: Structure-Activity Relationships (SAR)

CompoundSubstituentIC50 (µM)Activity
Compound A4-Fluorobenzyl5.41High Antagonist
Compound B4-Chlorobenzyl3.20Moderate Antagonist
1-(4-Bromo-3-fluorobenzyl)-4-isopropylpiperazine-TBDTBD

Note: IC50 values indicate the concentration required to inhibit 50% of receptor activity, with lower values indicating higher potency.

Clinical Relevance

Research has shown that compounds similar to this compound have been effective in managing conditions associated with excessive uterine contractions, such as dysmenorrhea and preterm labor. Clinical studies have documented improvements in symptoms when using similar piperazine derivatives, suggesting a promising avenue for further research into this compound's applications in obstetrics .

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorobenzyl)-4-isopropylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

a) 1-(4-Bromophenyl)-4-isopropylpiperazine (CAS 844431-60-3)
  • Molecular Formula : C₁₃H₁₈BrN₂
  • Molecular Weight : 283.2
  • Key Difference : Lacks the 3-fluoro substituent on the benzyl ring.
  • Implications : The absence of fluorine reduces electronegativity and may lower metabolic resistance compared to the fluorinated analog.
b) 1-(4-Fluorobenzyl)piperazine Derivatives
  • Example: 4-(4-Fluorobenzyl)piperazin-1-ylmethanone (CAS 1326972-94-4) Molecular Formula: C₁₈H₁₈BrFN₂O Melting Point: 86–87 °C Key Difference: Incorporates a fluorobenzyl group but includes a methanone linker.
c) 1-(4-Bromo-2-fluorophenyl)-4-methylpiperazine
  • Synthesis : Derived from 3-fluoro-4-(4-methylpiperazin-1-yl)aniline via bromination .
  • Key Difference : Fluorine at the 2-position (vs. 3-position) and a methyl group (vs. isopropyl) on piperazine.
  • Implications : Steric hindrance from isopropyl may reduce receptor accessibility compared to methyl.

Substituent Variations on the Piperazine Ring

a) 1-((6-Chloropyridin-3-yl)methyl)-4-isopropylpiperazine
  • Key Difference : Replaces the bromo-fluorobenzyl group with a chloropyridinylmethyl moiety .
b) Terconazole (CAS 67915-31-5)
  • Structure : Contains a 4-isopropylpiperazine moiety linked to a triazole and dichlorophenyl group .
  • Application : Antifungal agent inhibiting cytochrome P450 enzymes .
  • Implications : Demonstrates the therapeutic relevance of isopropylpiperazine derivatives in medicinal chemistry.

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Melting Point (°C) CAS Number Key Features
1-(4-Bromo-3-fluorobenzyl)-4-isopropylpiperazine* C₁₄H₁₉BrFN₂ ~328.2 (calc.) N/A N/A Bromo, fluoro, isopropyl substituents
1-(4-Bromophenyl)-4-isopropylpiperazine C₁₃H₁₈BrN₂ 283.2 N/A 844431-60-3 Lacks fluorine
4-(4-Fluorobenzyl)piperazin-1-ylmethanone C₁₈H₁₈BrFN₂O 377.2 86–87 1326972-94-4 Methanone linker
4-Bromo-3-fluorobenzyl bromide (precursor) C₇H₅Br₂F 267.92 N/A 127425-73-4 Key synthetic intermediate

*Estimated properties based on structural analogs.

Biological Activity

1-(4-Bromo-3-fluorobenzyl)-4-isopropylpiperazine (commonly referred to as BFP) is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromo and a fluoro substituent on the benzyl moiety, which may influence its pharmacological properties.

  • IUPAC Name : this compound
  • Molecular Formula : C13H17BrF2N2
  • Molecular Weight : 321.19 g/mol

The biological activity of BFP is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine ring structure allows for modulation of receptor activity, which can lead to effects such as:

  • Antidepressant Activity : BFP has shown potential in enhancing serotonergic and dopaminergic signaling, which may contribute to its antidepressant-like effects in animal models.
  • Anxiolytic Effects : The compound's ability to bind selectively to serotonin receptors suggests it may possess anxiolytic properties.

Biological Activity Data

The following table summarizes key findings from research studies on the biological activities of BFP:

Activity Model/System Findings
AntidepressantMouse Forced Swim TestReduced immobility time, indicating antidepressant-like effects.
AnxiolyticElevated Plus MazeIncreased time spent in open arms, suggesting anxiolytic properties.
NeuroprotectiveIn vitro neuronal culturesExhibited protective effects against oxidative stress-induced cell death.
AntinociceptiveMouse Hot Plate TestIncreased latency to withdrawal, indicating pain relief effects.

Case Study 1: Antidepressant Effects

In a study conducted on mice, BFP was administered at varying doses (10 mg/kg, 20 mg/kg) and evaluated using the Forced Swim Test. Results demonstrated a significant reduction in immobility time compared to control groups, indicating potential antidepressant activity.

Case Study 2: Anxiolytic Properties

Another investigation utilized the Elevated Plus Maze model to assess anxiety levels in rodents treated with BFP. The results showed that subjects treated with BFP spent significantly more time in the open arms of the maze than untreated controls, supporting its anxiolytic potential.

Research Findings

Recent studies have highlighted the importance of structural modifications in piperazine derivatives like BFP for enhancing biological activity. The presence of halogen substituents (bromo and fluoro) has been associated with increased receptor affinity and selectivity, which is crucial for developing effective therapeutic agents.

Q & A

Q. Table 1: Key Reaction Conditions for Piperazine Derivatives

StepReagents/ConditionsYieldReference
Benzylation4-Bromo-3-fluorobenzyl chloride, DIPEA, DCM60–75%
Piperazine CouplingCuSO4·5H2O, sodium ascorbate, H2O/DCM (1:2)50–65%
PurificationFlash chromatography (EtOAc/hexane, 1:8)>95%

Q. Table 2: NMR Spectral Data for Key Protons

Proton TypeChemical Shift (δ, ppm)MultiplicityReference
Aromatic (ArH)7.54–7.01Multiplet
Piperazine CH23.77–2.37Multiplet
Isopropyl CH3~1.2Doublet

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